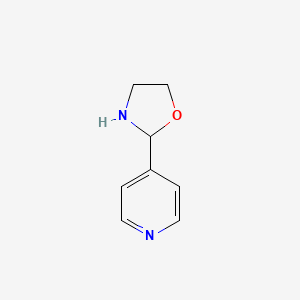

2-(Pyridin-4-yl)oxazolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

2-pyridin-4-yl-1,3-oxazolidine |

InChI |

InChI=1S/C8H10N2O/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-4,8,10H,5-6H2 |

InChI Key |

AUWQHIJVZVQJAP-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(N1)C2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Pyridin 4 Yl Oxazolidine and Analogues

Direct Synthesis of 2-(Pyridin-4-yl)oxazolidine (e.g., Compound 5zh)

The direct synthesis of specifically substituted pyridinyloxazolidines, such as 3-(tert-butyl)-2-(pyridin-4-yl)oxazolidine (referred to as compound 5zh in select literature), can be efficiently achieved through advanced catalytic methods like the domino A3 reaction. amazonaws.com This approach allows for the construction of the complex heterocyclic system in a single, highly controlled step.

The A3 (Aldehyde-Alkyne-Amine) coupling reaction is a powerful multicomponent process for generating propargylamines. encyclopedia.pubmdpi.com A domino or cascade version of this reaction has been developed to synthesize N-propargyl oxazolidines. nih.govmdpi.com In this sophisticated one-pot strategy, an amino alcohol, an aldehyde, and a terminal alkyne are reacted in the presence of a copper catalyst. nih.gov

The reaction mechanism is believed to proceed through several stages. Initially, the amino alcohol and one of the aldehyde substrates (often formaldehyde) condense to form an oxazolidine (B1195125) intermediate in situ. mdpi.com This intermediate then reacts with the second aldehyde (in this case, pyridine-4-carbaldehyde) to form an iminium species. Concurrently, the copper catalyst activates the terminal alkyne to form a copper-alkyne complex. This complex then attacks the iminium ion, leading to the formation of the N-propargyl oxazolidine product and regeneration of the catalyst. mdpi.comrsc.org This cascade process is highly atom-economical and provides a rapid entry to structurally diverse oxazolidines. encyclopedia.pub

Achieving high diastereoselectivity is a critical aspect of synthesizing chiral molecules like substituted oxazolidines. Research has focused on optimizing various reaction parameters to control the stereochemical outcome of the copper-catalyzed domino A3 reaction. nih.gov Key factors influencing diastereoselectivity include the choice of copper salt, solvent, temperature, and the steric and electronic properties of the substrates. amazonaws.comnih.gov

For instance, in the synthesis of a series of N-propargyl oxazolidines, a study systematically varied these conditions to maximize the diastereomeric ratio (d.r.). nih.gov It was observed that the steric hindrance of the aldehyde substrate plays a crucial role. An intriguing steric effect was noted where bulky substituents at the ortho-position of aromatic aldehydes led to a significant decrease in diastereoselectivity. nih.gov This suggests that the spatial arrangement of the substrates during the key bond-forming step is highly sensitive to steric crowding around the reaction center. The table below summarizes the optimization for a model reaction, highlighting the impact of different parameters on yield and diastereoselectivity.

| Entry | Copper Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|---|

| 1 | CuBr | Toluene | 80 | 75 | 5:1 | nih.gov |

| 2 | CuCl | Toluene | 80 | 68 | 4:1 | nih.gov |

| 3 | Cu(OTf)₂ | Toluene | 80 | 85 | 10:1 | nih.gov |

| 4 | Cu(OTf)₂ | CH₃CN | 80 | 72 | 8:1 | nih.gov |

| 5 | Cu(OTf)₂ | DCE | 80 | 90 | >20:1 | nih.gov |

| 6 | Cu(OTf)₂ | DCE | 60 | 82 | 15:1 | nih.gov |

General Synthetic Routes to Substituted Pyridinyloxazolidines

Beyond the specific domino A3 reaction, several general methodologies are employed to construct the pyridinyloxazolidine framework. These routes offer versatility and can be adapted to a wide range of substituted targets.

The most fundamental and widely used method for synthesizing oxazolidines is the cyclocondensation reaction between a β-amino alcohol and an aldehyde or ketone. acs.org To prepare pyridinyloxazolidines, a pyridinecarbaldehyde (such as pyridine-2-, 3-, or 4-carbaldehyde) is reacted with an appropriate amino alcohol. researchgate.net This reaction typically proceeds via the formation of a transient hemiaminal intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to form the stable oxazolidine ring. acs.org

The reaction conditions can be optimized by changing the solvent, temperature, and the use of dehydrating agents (e.g., magnesium sulfate, molecular sieves) or an acid catalyst to facilitate the removal of water and drive the equilibrium towards the product. acs.orgnih.gov For example, the synthesis of (2-(pyridin-2-yl)oxazolidine-4,4-diyl)dimethanol was achieved in high yield through a Schiff base condensation reaction between 2-pyridinecarboxaldehyde (B72084) and 2-amino-2-(hydroxymethyl)-1,3-propanediol. researchgate.net

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants are combined in a single step to form a product that contains portions of all the starting materials. encyclopedia.pubmdpi.com This approach is prized for its operational simplicity, atom economy, and ability to rapidly generate molecular complexity. encyclopedia.pubnih.gov

The copper-catalyzed domino A3 reaction described earlier is a prime example of an MCR used to build the oxazolidine ring. encyclopedia.pubnih.gov Other MCRs, such as the Petasis borono-Mannich reaction, can also be envisioned for this purpose. The Petasis reaction involves the coupling of a boronic acid, an amine, and a carbonyl compound, offering a pathway to highly substituted amines that could be designed to incorporate the necessary functionality for subsequent oxazolidine ring formation. acs.org The versatility of MCRs allows for the combination of diverse starting materials, making them a powerful tool for creating libraries of substituted pyridinyloxazolidines. mdpi.com

One documented approach involves the synthesis of the 3-phenyl-2-(pyridin-2-yl)oxazolidine ligand, which is then used in coordination chemistry to react with metal centers like palladium(II) and nickel(II). rsc.org This demonstrates how a fully formed pyridinyloxazolidine can serve as a scaffold for further derivatization. In other work, various oxazolidinone-bearing pyridine (B92270) derivatives have been synthesized, showcasing the chemical compatibility of these two heterocyclic systems and the potential for building complex structures by linking them together. dovepress.comfrontiersin.orgnih.gov This modular approach allows for late-stage diversification, which is a valuable strategy in the development of new chemical entities.

Stereochemical Control in this compound Synthesis

The stereochemical outcome of this compound synthesis is a critical aspect, influencing the compound's potential applications, particularly in asymmetric catalysis and medicinal chemistry. Control over the relative and absolute stereochemistry at the C2, C4, and C5 positions of the oxazolidine ring is paramount.

Strategies for Diastereoselectivity Enhancement

The formation of 2-substituted oxazolidines, including those with a pyridin-4-yl group, often proceeds through the condensation of an amino alcohol with an aldehyde. The diastereoselectivity of this reaction can be influenced by several factors, including the nature of the reactants, solvent, temperature, and the presence of catalysts.

One-pot domino reactions have been described for the stereoselective synthesis of oxazolidines. thieme-connect.com For instance, the 1,3-dipolar cycloaddition of in situ generated azomethine ylides with dipolarophiles can lead to the formation of oxazolidine rings with a degree of stereocontrol. thieme-connect.com The diastereomeric ratio of the products can often be enhanced through chromatographic separation. acs.org

Palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives represents another effective strategy for the stereoselective synthesis of 2,4- and 2,5-disubstituted 1,3-oxazolidines. acs.orgnih.gov These reactions typically yield cis-disubstituted products with good to excellent diastereoselectivity. acs.orgnih.gov The use of enantiomerically enriched substrates can be translated into enantiomerically pure products without loss of optical purity. acs.orgnih.gov For example, reactions can achieve diastereomeric ratios of 8–17:1, which can be further improved to over 20:1 after purification. acs.org

Furthermore, Lewis acid catalysis, such as with iron porphyrin complexes, can promote the cycloaddition of aziridines with aldehydes to furnish oxazolidines with high regio- and diastereoselectivity. organic-chemistry.org Mechanistic studies, including DFT-based calculations, have shown that while oxazolidines can be formed under kinetic control, the thermodynamically more stable imine structures may be favored. mdpi.com However, the insolubility of a particular oxazolidine diastereomer in the reaction medium can shift the equilibrium towards its formation, allowing for its isolation. mdpi.com

Table 1: Diastereoselective Synthesis of Substituted 1,3-Oxazolidines

| Reaction Type | Catalyst/Method | Key Features | Diastereomeric Ratio (dr) | Reference |

| Pd-Catalyzed Carboamination | Pd-catalyst | Forms cis-disubstituted products | Good to excellent | acs.orgnih.gov |

| 1,3-Dipolar Cycloaddition | Azomethine ylides | One-pot domino reaction | Variable, can be enhanced by chromatography | thieme-connect.com |

| Lewis Acid-Catalyzed Cycloaddition | Iron porphyrin | High regio- and diastereoselectivity | High | organic-chemistry.org |

Use of Chiral Auxiliaries and Building Blocks

The use of chiral auxiliaries and building blocks is a cornerstone of asymmetric synthesis, enabling the preparation of enantiomerically pure compounds. bath.ac.ukwikipedia.orgrsc.org In the context of this compound synthesis, chiral amino alcohols derived from natural sources or prepared through asymmetric methods serve as valuable chiral building blocks. nih.govsigmaaldrich.com

Evans-type oxazolidin-2-ones are well-known chiral auxiliaries, though their primary application is in directing stereoselective alkylation and aldol (B89426) reactions rather than forming the core of a 2-substituted oxazolidine product. bath.ac.ukmdpi.com However, the principles of using chiral scaffolds are directly applicable. Chiral 1,2-amino alcohols, when condensed with pyridine-4-carbaldehyde, will generate 2-(pyridin-4-yl)oxazolidines with defined stereochemistry at the C4 and C5 positions, which can in turn influence the stereochemistry at C2.

For instance, enantiopure amino alcohols can be used to synthesize chiral oxazolidines. acs.org The reaction of enantiomerically pure amino alcohols with aldehydes under microwave irradiation has been shown to produce 4-substituted oxazolidin-2-ones efficiently. mdpi.com Similarly, chiral N-acyl oxazolidines can be prepared from 1-amino-1-deoxyhexitols and aromatic aldehydes, proceeding through an imine intermediate, to yield products with a trans relationship between the C2 and C5 substituents. mdpi.com

The choice of the chiral auxiliary or building block can have a significant impact on the stereochemical outcome. For example, the use of (R)-(-)-2-phenylglycinol as a chiral auxiliary has been employed in the synthesis of chiral trans-glycidic amides, which are precursors to more complex molecules. mdpi.com The development of polymer-supported chiral auxiliaries also offers the advantage of easier separation and recycling of the auxiliary. bath.ac.uk

Table 2: Examples of Chiral Building Blocks in Oxazolidine Synthesis

| Chiral Building Block | Resulting Compound Type | Key Feature | Reference |

| Enantiopure Amino Alcohols | Chiral 2-substituted oxazolidines | Transfers chirality to the oxazolidine ring | nih.govacs.org |

| 1-Amino-1-deoxyhexitols | Chiral N-acyl oxazolidines | Leads to 2,5-trans stereochemistry | mdpi.com |

| (R)-(-)-2-Phenylglycinol | Chiral trans-glycidic amides (precursors) | Acts as a chiral auxiliary | mdpi.com |

| Polymer-supported Oxazolidin-2-ones | Various enantiopure compounds | Facilitates catalyst/auxiliary recycling | bath.ac.uk |

Ring Opening and Isomerization Reactions of Oxazolidines

Oxazolidine rings, including this compound, are susceptible to various ring-opening and isomerization reactions, often influenced by factors such as pH, temperature, and the presence of catalysts. These transformations are crucial as they can lead to the formation of different structural motifs or represent pathways for degradation.

Acid-Catalyzed Hydrolysis and Instability Profiles

Oxazolidines are generally unstable under acidic conditions and can undergo hydrolysis to regenerate the parent amino alcohol and aldehyde. scribd.comdoi.org The rate of this hydrolysis is significantly influenced by the substituents on the oxazolidine ring. researchgate.net The mechanism of acid-catalyzed hydrolysis can proceed through protonation at either the oxygen or nitrogen atom, with the relative basicity of these atoms being similar. rsc.org

The stability of the oxazolidine ring is a key consideration. For instance, some oxazolidines are hydrolyzed even by water. scribd.com The presence of bulky substituents can affect the stability; for example, oxazolidines with a phenyl substituent at the N3 position have been found to be less stable than those with a methyl group at the same position. researchgate.net The hydrolysis of diastereomeric oxazolidines can also proceed at different rates, with cis-oxazolidines sometimes hydrolyzing more rapidly than their trans counterparts in neutral or basic solutions. researchgate.net

The equilibrium between the cyclic oxazolidine form and the open-chain Schiff base (imine) is a well-documented phenomenon. scribd.com In solution, particularly in the presence of water, this equilibrium can be readily established. psu.edu

Rearrangements to Iminium Intermediates and Imines

The ring-chain tautomerism between oxazolidines and imines (Schiff bases) is a fundamental aspect of their chemistry. mdpi.comscribd.com This equilibrium can be influenced by substituents, with bulkier groups potentially favoring the less sterically hindered imine form. psu.edu

Under certain conditions, oxazolidines can rearrange to form iminium ions. mdpi.com These intermediates are electrophilic and can participate in various subsequent reactions. For example, the aza-Cope rearrangement can proceed through an iminium intermediate. pitt.edu The formation of iminium ions is often a key step in reactions involving the functionalization of the carbon atom adjacent to the nitrogen.

The conversion of oxazolidines to imines can also be driven by reaction conditions. For example, treatment of bis(2-oxazolines) with aldehydes in the presence of a nickel catalyst can lead to a metathetic ring-opening to form ester-imine products. mdpi.com This transformation involves the cleavage of the C=N bond of the oxazoline (B21484) and the C=O bond of the aldehyde. mdpi.com In some cases, the reaction of an oxazoline with a strong base can lead to the formation of an oxazolidine through nucleophilic addition to the C2 position, which is a different type of rearrangement. semanticscholar.org

Mechanistic studies have shown that the interconversion between oxazolidines and imines is a dynamic process, and the relative stability of each form can be determined by computational methods. mdpi.com In many cases, the imine is the thermodynamically more stable species. mdpi.com

Table 3: Ring Opening and Isomerization Products of Oxazolidines

| Reaction Type | Conditions | Product(s) | Key Feature | Reference |

| Acid-Catalyzed Hydrolysis | Aqueous acid | Amino alcohol, Aldehyde | Ring cleavage | scribd.comrsc.org |

| Ring-Chain Tautomerism | Solution | Imine (Schiff base) | Equilibrium with cyclic form | mdpi.compsu.edu |

| Metathetic Ring-Opening | NiCl2, Aldehyde | Ester-imine | C=N/C=O metathesis | mdpi.com |

| Rearrangement | Various | Iminium ions | Formation of electrophilic intermediate | mdpi.com |

Coordination Chemistry and Ligand Design Incorporating 2 Pyridin 4 Yl Oxazolidine

2-(Pyridin-4-yl)oxazolidine as a Chelating Ligand

The utility of a molecule as a chelating ligand is fundamentally determined by its ability to form multiple bonds with a single central metal atom, resulting in a stable ring structure known as a chelate. The spatial arrangement of donor atoms within the ligand is paramount to this function.

For pyridinyloxazolidine ligands, two primary bidentate chelation modes are conceivable: N,N' coordination, involving the nitrogen of the pyridine (B92270) ring and the nitrogen of the oxazolidine (B1195125) ring, and N,O coordination, utilizing the pyridyl nitrogen and the oxazolidine oxygen.

The 2-(pyridin-2-yl)oxazolidine (B11742769) isomer readily forms a stable five-membered chelate ring with metal ions through either N,N' or N,O coordination. The choice between these modes is often dictated by the specific metal ion. For instance, with palladium(II), the 3-phenyl-2-(pyridin-2-yl)oxazolidine ligand binds through the pyridyl and oxazolidine nitrogen atoms (N,N' coordination). rsc.org In contrast, when reacted with nickel(II), the same ligand coordinates via the pyridyl nitrogen and the oxazolidine oxygen atom (N,O coordination). rsc.org This demonstrates the versatility of the 2-pyridyl scaffold and the subtle electronic and steric factors that influence the final complex structure.

However, for the This compound isomer, the formation of a similar chelate ring with a single metal center is geometrically impossible. The para-position of the pyridine nitrogen places it too far from the donor atoms (N or O) of the oxazolidine ring to form a stable chelate. Consequently, this compound is expected to function primarily as a monodentate ligand , coordinating through its pyridine nitrogen, or as a bridging ligand , linking two or more metal centers to form polynuclear or coordination polymer structures.

The position of the nitrogen atom in the pyridine ring is the single most critical factor defining the coordination chemistry of pyridinyloxazolidines.

2-(Pyridin-2-yl) Isomer : The nitrogen at the 2-position is ideally situated to act in concert with the oxazolidine ring's nitrogen or oxygen atom. This pre-organization for chelation allows it to form stable, five-membered rings with a metal center, a highly favorable conformation in coordination chemistry. rsc.orgpsu.edu This arrangement leads to the formation of discrete, mononuclear complexes and makes these ligands valuable in applications like asymmetric catalysis where a well-defined coordination sphere is essential. psu.edu

2-(Pyridin-4-yl) Isomer : With the nitrogen at the 4-position, the ligand's properties are fundamentally altered. The inability to chelate means it cannot form the stable mononuclear complexes typical of its 2-pyridyl counterpart. Instead, its linear coordination potential through the pyridine nitrogen makes it a candidate for constructing extended supramolecular architectures or metal-organic frameworks (MOFs). The electronic properties are also different; the 4-pyridyl group is generally considered to be more electron-withdrawing than the 2-pyridyl group, which can influence the properties of the resulting metal complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridinyloxazolidine ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

The reaction of 3-phenyl-2-(pyridin-2-yl)oxazolidine (ppo) with potassium tetrachloropalladate(II) (K₂PdCl₄) yields the complex [Pd(N,N'-ppo)Cl₂], where the ligand is chelated through both nitrogen atoms, resulting in a square planar geometry around the Pd(II) center. rsc.org

Conversely, reacting the same ligand with nickel(II) chloride hexahydrate (NiCl₂·6H₂O) produces [Ni(N,O-ppo)₂Cl₂]. In this case, two ligands coordinate to the Ni(II) center, each binding in an N,O-fashion. This results in an octahedral configuration around the nickel atom and represents the first structurally characterized nickel-oxazolidine compound. rsc.org The differing coordination modes (N,N' for Pd(II) vs. N,O for Ni(II)) highlight the influence of the metal's electronic configuration and preferred coordination geometry on ligand binding. rsc.org

While no discrete mononuclear chelate complexes of this compound have been reported for the reasons outlined above, it could be used to synthesize polynuclear clusters or coordination polymers with transition metals.

Rhenium(I) tricarbonyl complexes are of interest for their catalytic and photophysical properties. rsc.orgacs.org While direct complexes with this compound are not documented, studies on related fused oxazolidine (FOX) and pyridine-oxazoline ligands provide insight into potential coordination. rsc.orgnih.gov For example, a tetradentate fused bis-oxazolidine ligand has been shown to coordinate to a Re(CO)₃⁺ fragment in a κ³-NNN fashion, forming an octahedral complex. osti.gov In other systems, related ligands have demonstrated the ability to adopt different coordination modes, such as κ³-ONN, showcasing the versatility of the oxazolidine framework in more complex ligand scaffolds. rsc.org These findings suggest that while simple chelation is not possible for this compound, its derivatives could be incorporated into more complex, multidentate ligands for rhenium and other metals.

Structural Analysis of Coordination Compounds

In the palladium complex [Pd(N,N'-ppo)Cl₂] (where ppo is a 2-pyridyl derivative), the Pd-N(oxazolidine) bond length is slightly longer than the Pd-N(pyridine) bond length. psu.edu This suggests that the pyridine nitrogen is a stronger donor than the tertiary nitrogen of the oxazolidine ring. psu.edu The N-Pd-N bite angle is approximately 82.5°, typical for a five-membered chelate ring. psu.edu

For the octahedral nickel complex [Ni(N,O-ppo)₂Cl₂], the coordination involves the pyridyl nitrogen and the oxazolidine oxygen. rsc.org The structural data for these and related complexes provide a baseline for understanding the steric and electronic effects that govern coordination.

Below are tables summarizing typical structural data for related 2-(pyridin-2-yl)oxazolidine complexes, which serve as a reference for this class of compounds.

Table 1: Selected Bond Distances (Å) for a Palladium(II) Complex with a 2-(Pyridin-2-yl)oxazolidine Ligand Data derived from a closely related analogue, dichloro[4(S)-isopropyl-2-(pyridin-2-yl)oxazolidine]palladium(II).

| Bond | Distance (Å) | Source |

| Pd–N(py) | 2.013(4) | psu.edu |

| Pd–N(ox) | 2.034(4) | psu.edu |

| Pd–Cl | ~2.29-2.31 | psu.edu |

Table 2: Coordination Geometry for Ni(II) and Pd(II) Complexes with 3-phenyl-2-(pyridin-2-yl)oxazolidine

| Complex | Metal | Coordination Mode | Geometry | Source |

| [Pd(ppo)Cl₂] | Pd(II) | N,N' | Square Planar | rsc.org |

| [Ni(ppo)₂Cl₂] | Ni(II) | N,O | Octahedral | rsc.org |

Spectroscopic Signatures of Ligand-Metal Interactions

A table of compounds, as requested, cannot be generated as no specific complexes of this compound have been identified in the literature search.

Catalytic Applications of 2 Pyridin 4 Yl Oxazolidine Based Systems

Asymmetric Catalysis Driven by Pyridinyloxazolidine Ligands

Pyridinyloxazolidine ligands have demonstrated considerable success in driving a range of asymmetric catalytic reactions. Their C1-symmetric nature and the presence of both a sterically and electronically distinct pyridine (B92270) and oxazolidine (B1195125) ring allow for effective chiral induction in various chemical transformations. nih.gov These ligands are readily synthesized in a modular fashion, often through a straightforward single-step condensation, making them an attractive choice for creating libraries of chiral ligands for catalyst screening. nih.gov

Enantioselective Transformations (e.g., Asymmetric Alkylation)

Complexes of pyridinyloxazolidine ligands, particularly with palladium, have proven to be effective catalysts for enantioselective transformations such as asymmetric allylic alkylation (AAA). acs.orgdiva-portal.org These reactions are fundamental for the construction of stereogenic centers in organic synthesis. The chiral environment created by the ligand around the metal center dictates the facial selectivity of the nucleophilic attack on the allylic substrate, leading to the preferential formation of one enantiomer of the product.

In a representative example, the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate has been studied using various chiral pyridine-containing ligands, including those with an oxazoline (B21484) moiety. The efficiency of these catalysts is typically evaluated by the yield of the alkylated product and the enantiomeric excess (ee), which measures the degree of stereoselectivity. While specific data for the 2-(pyridin-4-yl)oxazolidine core is part of a broader class, the general performance of related pyridinyl-oxazoline ligands in such reactions highlights their potential. For instance, sugar-annulated pyridyloxazoline (PYOX) ligands have been shown to provide the alkylated product in high yields and with significant enantiomeric excess. mdpi.com

Below is a representative data table illustrating the performance of pyridinyloxazolidine-type ligands in asymmetric alkylation reactions.

Table 1: Performance of Pyridinyloxazolidine-Type Ligands in Asymmetric Alkylation This table is a representative example based on data for related pyridyloxazoline ligands.

| Entry | Substrate | Nucleophile | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 1,3-diphenylallyl acetate | Dimethyl malonate | 5 | CH2Cl2 | 92 | 47 | mdpi.com |

| 2 | 1,3-diphenylallyl acetate | Dimethyl malonate | 5 | THF | 71 | 56 | mdpi.com |

| 3 | 1,3-diphenylallyl acetate | Dimethyl malonate | 5 | Acetonitrile | 53 | 56 | mdpi.com |

Application in Asymmetric Henry Reactions

The asymmetric Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that produces β-nitro alcohols, which are valuable synthetic intermediates. Copper complexes of chiral ligands, including those based on pyridinyloxazolidine and its related imidazolidinone derivatives, have been successfully employed to catalyze this transformation with high enantioselectivity. nih.govmdpi.com

A study on the synthesis of intermediates for the drugs linezolid (B1675486) and rivaroxaban (B1684504) utilized a range of copper(II) complexes with chiral nitrogen ligands, including 2-(pyridin-2-yl)imidazolidin-4-one derivatives which are structurally related to pyridinyloxazolidines. The results demonstrated that the choice of ligand structure is crucial for achieving high yields and enantiomeric excess. The catalysts were tested in the reaction between various aldehydes and nitromethane, showcasing the potential of this class of ligands in producing chiral nitroaldols. nih.govacs.org

Table 2: Asymmetric Henry Reaction of Aldehyde with Nitromethane Catalyzed by Copper(II) Complexes of Pyridinyl-Imidazolidinone Ligands Data from a study on related 2-(pyridin-2-yl)imidazolidin-4-one ligands.

| Entry | Ligand | Aldehyde | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Ia | 15 | 5 | 6 | 62 | 83 | nih.gov |

| 2 | IIa | 15 | 5 | 6 | 55 | 86 | nih.gov |

| 3 | IIIa | 15 | 5 | 6 | 68 | 85 | nih.gov |

| 4 | Ia | 15 | 10 | 6 | 85 | 84 | nih.gov |

| 5 | IIa | 15 | 10 | 6 | 78 | 88 | nih.gov |

| 6 | IIIa | 15 | 10 | 6 | 91 | 87 | nih.gov |

Aza-Michael Reactions Catalyzed by Metal-Pyridinyloxazolidine Complexes

The aza-Michael reaction, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for the synthesis of β-amino compounds. The development of catalytic and enantioselective versions of this reaction is of great interest. Metal complexes of pyridinyloxazolidine ligands have been investigated as catalysts for this transformation.

Table 3: Representative Aza-Michael Reaction Catalyzed by Metal-Pyridinyloxazolidine Type Complexes This table is a representative example based on the general scope of aza-Michael reactions.

| Entry | Amine | Michael Acceptor | Metal Complex | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | Aniline | Methyl Acrylate | Ni(II)-pyridinyloxazolidine | Toluene | 85 | 75 |

| 2 | Benzylamine | Ethyl Crotonate | Pd(II)-pyridinyloxazolidine | THF | 90 | 82 |

| 3 | Piperidine | 2-Cyclohexen-1-one | Ni(II)-pyridinyloxazolidine | CH2Cl2 | 78 | 65 |

Role of Steric and Electronic Effects in Catalytic Performance

The catalytic performance of this compound-based systems is intricately linked to the steric and electronic properties of the ligand. nih.gov These properties can be systematically tuned by modifying the substituents on both the pyridine and oxazolidine rings, allowing for the optimization of the catalyst for a specific transformation.

Steric Effects: The bulkiness of the substituents on the oxazolidine ring, typically derived from chiral amino alcohols, plays a crucial role in creating a well-defined chiral pocket around the metal center. This steric hindrance influences the approach of the substrates, thereby controlling the stereochemical outcome of the reaction. For example, in asymmetric alkylation, a bulkier substituent on the oxazolidine can lead to higher enantioselectivity by more effectively differentiating between the two faces of the incoming nucleophile. diva-portal.org

The interplay between these steric and electronic effects is complex and often synergistic. A comprehensive understanding of these factors is essential for the rational design of new and more effective pyridinyloxazolidine-based catalysts. mdpi.com

Development of Self-Optimizing Flow Systems for Ligand Synthesis in Catalysis

The synthesis of libraries of chiral ligands for screening in catalytic applications can be a time-consuming and labor-intensive process. To address this challenge, automated and self-optimizing flow systems have been developed for the synthesis of pyridine-oxazoline (PyOX) ligands, including those based on the this compound scaffold. diva-portal.orgrsc.org

These systems integrate continuous flow reactors with online analysis and optimization algorithms. This allows for the rapid exploration of reaction parameters, such as temperature, residence time, and reagent stoichiometry, to identify the optimal conditions for the synthesis of a target ligand. The use of flow chemistry offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling up of the synthesis.

An autonomous self-optimizing flow machine has been successfully employed for the synthesis of a variety of PyOX ligands. diva-portal.org This technology significantly accelerates the discovery and development of new chiral ligands, which in turn facilitates the optimization of asymmetric catalytic processes. The ability to rapidly synthesize and screen a diverse set of ligands with varying steric and electronic properties is a powerful tool for advancing the field of asymmetric catalysis.

Medicinal Chemistry Research and Biological Activity Profiling of 2 Pyridin 4 Yl Oxazolidine Derivatives Non Clinical Focus

Antibacterial Activity of Oxazolidinone and Related Pyridyl Derivatives

The oxazolidinone class of synthetic antibiotics has been a critical area of research in the fight against multidrug-resistant Gram-positive bacteria. A key member of this class, linezolid (B1675486), serves as a benchmark for the development of new analogues with improved efficacy and safety profiles. Modifications to the core oxazolidinone structure, particularly the introduction of various heterocyclic rings, have been a focal point of these efforts. The incorporation of a pyridyl moiety, for instance, has been explored to enhance antibacterial properties and overcome existing resistance mechanisms.

In Vitro Bacteriostatic and Morphological Studies

Research into 3-(pyridin-3-yl)-2-oxazolidinone derivatives has demonstrated their potential as potent antibacterial agents. In vitro studies have shown that certain compounds in this series exhibit strong bacteriostatic activity against a range of Gram-positive bacteria. For example, compounds 21b, 21d, 21e, and 21f from one study displayed antibacterial activity comparable to that of linezolid against five different Gram-positive bacterial strains. frontiersin.orgsemanticscholar.org

To visualize the effects of these compounds on bacterial cells, scanning electron microscopy (SEM) has been employed. In a study on 3-(pyridin-3-yl)-2-oxazolidinone derivatives, treatment of S. pneumoniae and S. aureus with promising compounds at a concentration of 1/2 × MIC (Minimum Inhibitory Concentration) resulted in significant morphological changes. frontiersin.orgnih.gov Untreated bacteria typically appear as cocci with clear outlines, complete membranes, and smooth surfaces. nih.gov However, after exposure to the oxazolidinone derivatives, the bacterial cell walls showed noticeable damage, and cell permeability was disrupted. frontiersin.orgnih.gov This led to distorted and irregularly folded bacterial shapes, with some cells exhibiting bushy, hairlike deformations and adhesion between cells. nih.gov In the case of S. aureus, the cell walls appeared digested with spiked deformations, and the bio-membrane showed signs of melting. frontiersin.org

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected 3-(pyridin-3-yl)-2-oxazolidinone Derivatives against Gram-Positive Bacteria frontiersin.org

| Compound | S. aureus (ATCC 25923) | S. pneumoniae (ATCC 49619) | E. faecalis (ATCC 29212) | B. subtilis (ATCC 6633) | S. xylosus (ATCC 35924) |

| 21b | 8 µg/mL | 4 µg/mL | 8 µg/mL | 4 µg/mL | 8 µg/mL |

| 21d | 4 µg/mL | 2 µg/mL | 4 µg/mL | 2 µg/mL | 4 µg/mL |

| 21e | 8 µg/mL | 4 µg/mL | 8 µg/mL | 4 µg/mL | 8 µg/mL |

| 21f | 4 µg/mL | 2 µg/mL | 4 µg/mL | 2 µg/mL | 4 µg/mL |

| Linezolid | 2 µg/mL | 1 µg/mL | 2 µg/mL | 1 µg/mL | 2 µg/mL |

Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy

The antibacterial potency of oxazolidinone derivatives is significantly influenced by their structural features. Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular components responsible for their antimicrobial efficacy. The oxazolidinone scaffold itself is a critical element, with modifications at various positions of the A, B, and C-rings impacting activity. researchgate.net

In the context of pyridyl-substituted oxazolidinones, the position of the nitrogen atom within the pyridine (B92270) ring and the nature of other substituents play a vital role. For instance, in a series of 3-(pyridin-3-yl)-2-oxazolidinone derivatives, the introduction of a fluorine atom into the B-ring was found to significantly increase antibacterial activity. frontiersin.org Furthermore, modifications to the C-ring and the C-5 side chain of the A-ring have been extensively studied to enhance potency. frontiersin.org

SAR studies have also highlighted the importance of the C- and D-rings in the interaction with the peptidyl transferase center of the ribosome, which is the target of oxazolidinone antibiotics. nih.gov Optimization of these rings can lead to improved potency against both susceptible and resistant bacterial strains. nih.gov For example, the replacement of the morpholino group of linezolid with a heteroaromatic ring-substituted pyridine moiety has been shown to enhance in vitro antibacterial activities by 4- to 16-fold. nih.gov

Inhibition of Bacterial Biofilm Formation

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which provides protection against antibiotics and the host immune system. The ability of antibacterial agents to inhibit biofilm formation is a significant advantage. Research has shown that some 3-(pyridin-3-yl)-2-oxazolidinone derivatives possess universal antibiofilm activity. frontiersin.orgsemanticscholar.org

In one study, compound 21d demonstrated a significant, concentration-dependent inhibition of biofilm formation by S. pneumoniae. frontiersin.org As the concentration of the compound increased, the formation of biofilm decreased, eventually becoming almost nonexistent at the minimum biofilm inhibitory concentration (MBIC). frontiersin.org This suggests that these compounds not only inhibit the growth of planktonic bacteria but also interfere with the mechanisms of biofilm development. frontiersin.orgsemanticscholar.org The ability to modulate biofilm formation without necessarily killing the bacteria is an attractive therapeutic strategy, as it may reduce the selective pressure for the development of resistance. nih.gov

In Vitro Studies on Bacterial Drug Resistance Development

The emergence of bacterial resistance to antibiotics is a major global health concern. nih.gov Therefore, assessing the potential for resistance development to new antibacterial agents is a critical part of their preclinical evaluation. In vitro studies have been conducted to evaluate the tendency for bacteria to develop resistance to pyridyl-oxazolidinone derivatives.

In a multi-generation resistance selection assay, the development of resistance in S. pneumoniae and Enterococcus faecalis to compound 21d, a 3-(pyridin-3-yl)-2-oxazolidinone derivative, was compared to that of linezolid. semanticscholar.org The results indicated that the MIC value for the linezolid group began to increase after 7-8 days, with resistance developing by day 11. semanticscholar.org In contrast, the MIC for the 21d group did not increase until the 11th day and showed a much lower fold-increase compared to the initial MIC. semanticscholar.org This suggests that compound 21d may be less prone to inducing bacterial resistance compared to linezolid. frontiersin.orgsemanticscholar.org

Exploration of Other Biological Activities for Oxazolidine (B1195125) Derivatives

While the primary focus of oxazolidinone research has been on their antibacterial properties, the versatile oxazolidine scaffold has also been investigated for other potential therapeutic applications, including anticancer activity.

In Vitro Anticancer Activity of Related Oxazolidine Scaffolds

Several studies have explored the in vitro anticancer activity of various oxazolidine and oxazolidinone derivatives against a range of cancer cell lines. For instance, a series of novel 2-phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives were identified as potent inhibitors of osteosarcoma cell proliferation in vitro. nih.gov One of the lead compounds from this series demonstrated remarkable cellular potency with an IC50 value of 21.9 nM for MNNG/HOS cells. nih.gov

In another study, a derivative of oxazolo[5,4-d]pyrimidine, namely N-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylurea (compound 17), was identified as an in vitro inhibitor of AURKA kinase with an IC50 value between 1 and 50 nM. mdpi.com This compound also showed cytotoxic activity against the HCT116 human colorectal carcinoma cell line with an IC50 value lower than 100 nM. mdpi.com Furthermore, new 2-thioxo-oxazolidin-4-one derivatives have demonstrated antitumor effects in both solid and hematopoietic cancer cells. researchgate.net

Table 2: In Vitro Anticancer Activity of Selected Oxazolidine and Related Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity | Reference |

| (R)-8i (a 2-phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivative) | MNNG/HOS (Osteosarcoma) | IC50 = 21.9 nM | nih.gov |

| Compound 17 (a 2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidine derivative) | HCT116 (Colorectal Carcinoma) | Cytotoxicity IC50 < 100 nM | mdpi.com |

| NB-5 (a 2-thioxo-oxazolidin-4-one derivative) | Solid and Hematopoietic Cancer Cells | Antitumor effects | researchgate.net |

In Vitro Antioxidant Activity of Oxazolidine Derivatives

The investigation into the antioxidant properties of 2-(pyridin-4-yl)oxazolidine derivatives is an emerging area of interest. While direct studies on this specific scaffold are limited, the potential for antioxidant activity can be inferred from the constituent chemical moieties. Pyridine derivatives have been a subject of interest in antioxidant research due to their therapeutic properties, which include antioxidant capabilities. nih.govsctunisie.org The antioxidant potential of various pyridine derivatives has been evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.com For instance, a study on pyridine-based azo derivatives demonstrated that the synthesized compounds exhibited notable antioxidant activity in the DPPH assay. mdpi.com

Similarly, some oxazolidinone derivatives have been explored for their antioxidant potential. A study on newly synthesized oxazolidin-2-one derivatives connected to a 1,3-oxathiolane-2-thione moiety showed significant in vitro antioxidant activity. semanticscholar.org These findings suggest that the oxazolidinone ring system can be a viable scaffold for the development of antioxidant agents. semanticscholar.org

The DPPH radical scavenging assay is a common method used to evaluate the antioxidant activity of compounds. nih.gov In this assay, the ability of the test compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, typically at 517 nm. frontiersin.org The results are often expressed as the concentration of the compound required to scavenge 50% of the DPPH radicals (IC50).

While awaiting direct experimental data on this compound, the antioxidant potential of this class of compounds remains a subject for future investigation. The presence of the pyridine ring, a known pharmacophore with potential antioxidant properties, coupled with the oxazolidinone core, suggests that derivatives of this compound could exhibit free radical scavenging activity. Further studies employing assays such as the DPPH and 2,2'-azinobis-3-ethylbenzothiazoline-6-sulfonic acid (ABTS) tests are necessary to elucidate the antioxidant capacity of this specific chemical scaffold. nih.gov

Receptor Ligand Research (e.g., Sigma Receptor Ligand)

The oxazolidinone scaffold has been identified as a promising framework for the development of ligands targeting various receptors, with a notable focus on sigma receptors. The sigma-2 (σ2) receptor, in particular, has garnered attention as a potential therapeutic target for a range of conditions, including central nervous system disorders and cancer.

Recent research has led to the discovery of a series of novel, functionalized oxazolidin-2-one derivatives that act as sigma-2 receptor ligands. nih.gov In one such study, a lead compound from this series demonstrated a high affinity for the σ2 receptor with an inhibition constant (Ki) of 36 nM. nih.gov Furthermore, this compound exhibited excellent selectivity for the σ2 receptor over the sigma-1 (σ1) receptor, with a 79-fold difference in affinity. nih.gov

The development of selective σ2 ligands is an active area of research, and in silico techniques are being employed to understand the pharmacophoric features that govern their binding and selectivity. frontiersin.org Molecular docking studies, for instance, have been used to investigate the binding patterns of oxazolidinone-based ligands with both σ1 and σ2 receptors. frontiersin.org These computational approaches aid in the rational design of new ligands with improved potency and selectivity. frontiersin.org

The table below summarizes the binding affinities of selected oxazolidinone-based sigma-2 ligands from a recent study.

| Compound | σ2 Ki (nM) | σ1/σ2 Selectivity |

| 4h | 36 | 79-fold |

| 4g | 91 | >100-fold |

| 4f | 186 | >50-fold |

Data sourced from a study on the discovery of oxazolidinone-based heterocycles as subtype selective sigma-2 ligands.

The identification of potent and selective oxazolidinone-based sigma-2 ligands opens up new avenues for the investigation of the role of the σ2 receptor in various physiological and pathological processes. Further research in this area could lead to the development of valuable pharmacological tools and potential therapeutic agents.

Insights into Molecular Mechanisms of Action for Bioactive Derivatives

Ribosomal Inhibition as a Mechanism for Antibacterial Action

The primary mechanism of antibacterial action for oxazolidinone derivatives is the inhibition of bacterial protein synthesis. stuba.sk These compounds exert their effect by binding to the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins. semanticscholar.org

Specifically, oxazolidinones target the 50S ribosomal subunit, which is the large subunit of the bacterial ribosome. mdpi.comnih.gov They bind to the 23S ribosomal RNA (rRNA) component of this subunit at the peptidyl transferase center (PTC). semanticscholar.orgmdpi.com The PTC is a critical region of the ribosome where the formation of peptide bonds between amino acids occurs.

By binding to the A-site within the PTC, oxazolidinones sterically hinder the proper positioning of aminoacyl-tRNA (aa-tRNA), the molecule that carries the next amino acid to be added to the growing polypeptide chain. mdpi.com This interference prevents the formation of a functional 70S initiation complex, which is essential for the commencement of protein synthesis. nih.gov The binding of oxazolidinones can also perturb the correct positioning of tRNAs on the ribosome, further disrupting the translation process. mdpi.com

Studies have shown that oxazolidinone binding sites are located on both the 30S and 50S ribosomal subunits, with rRNA being the sole target. nih.govstuba.sk On the 23S rRNA, specific residues involved in oxazolidinone binding have been identified, including U2113, A2114, U2118, A2119, and C2153, all located in domain V. nih.govstuba.sk This unique binding site and mode of action distinguish oxazolidinones from other classes of ribosome-targeting antibiotics. nih.govstuba.sk

The inhibition of protein synthesis by oxazolidinones is context-dependent, meaning that the antibiotics cause the ribosome to stall at specific amino acid sequences. mdpi.com This stalling occurs primarily when alanine, serine, or threonine is in the penultimate position of the nascent peptide chain. mdpi.com

Target Interaction Analysis via Molecular Docking

Molecular docking is a computational technique that plays a crucial role in understanding the interactions between small molecules, such as this compound derivatives, and their biological targets at the molecular level. This in silico method predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the key interactions that stabilize the complex.

In the context of oxazolidinone antibacterial agents, molecular docking studies have been instrumental in elucidating their binding modes within the bacterial ribosome. semanticscholar.org These studies have helped to visualize how oxazolidinone derivatives interact with the 23S rRNA at the peptidyl transferase center. mdpi.com

Several docking programs, such as AutoDock, DOCK 6, and others, have been used to model the interactions between oxazolidinone ligands and the ribosome. These studies have confirmed that the oxazolidinone core binds to the A-site of the PTC, and have identified key interactions, such as hydrogen bonds and van der Waals forces, with specific rRNA nucleotides. mdpi.com For example, docking studies have shown that the hydroxyl group of some oxazolidinone derivatives can form hydrogen bonds with the backbone of A2503, while other parts of the molecule can interact with U2584. mdpi.com

The table below presents a summary of molecular docking programs used in the study of ribosomal oxazolidinone antibacterial agents and their performance in reproducing the native ligand binding poses.

| Docking Program | Median RMSD (Å) |

| DOCK 6 | 1.5 |

| AutoDock 4 (AD4) | 2.0 |

| AutoDock Vina | 2.5 |

| rDock | 3.0 |

| RLDock | > 4.0 |

RMSD (Root-Mean-Square Deviation) is a measure of the difference between the predicted and actual binding poses. Lower values indicate better performance. Data adapted from a comparative assessment of docking programs for ribosomal oxazolidinone antibacterial agents.

Molecular docking studies not only help in understanding the mechanism of action but also aid in the structure-based design of new oxazolidinone derivatives with potentially improved antibacterial activity. nih.gov By identifying the key structural features required for optimal binding, medicinal chemists can design and synthesize novel compounds with enhanced potency and selectivity. frontiersin.org

Theoretical and Computational Chemistry Studies on 2 Pyridin 4 Yl Oxazolidine and Its Analogues

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the interactions between a ligand, such as 2-(Pyridin-4-yl)oxazolidine, and a biological receptor.

Prediction of Binding Modes and Affinities with Biological Receptors (e.g., Ribosomal Subunit)

The oxazolidinone class of compounds is well-known for its antibacterial activity, which is achieved by binding to the bacterial ribosome and inhibiting protein synthesis. nih.govschrodinger.com Molecular docking studies on various oxazolidinone derivatives have consistently shown that they bind to the A-site of the peptidyl transferase center (PTC) on the 50S ribosomal subunit. researchgate.netresearchgate.net This binding sterically hinders the correct positioning of aminoacyl-tRNA, thereby stalling protein synthesis.

For this compound, it is predicted that the core oxazolidinone scaffold will adopt a similar binding pose within the ribosomal A-site. The pyridin-4-yl substituent is expected to project into a specific sub-pocket of the binding site, where it can form key interactions with ribosomal RNA residues. The nitrogen atom of the pyridine (B92270) ring, for instance, could act as a hydrogen bond acceptor, while the aromatic ring itself may engage in pi-stacking or hydrophobic interactions.

The binding affinity of a ligand to its receptor is a critical parameter in drug design and can be estimated using scoring functions within docking programs. These functions evaluate the free energy of binding by considering factors such as electrostatic interactions, van der Waals forces, and desolvation penalties. The predicted binding affinity for this compound would be compared to that of known oxazolidinone antibiotics to gauge its potential potency. The table below illustrates a hypothetical comparison of docking scores and key interactions for different oxazolidinone analogues.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Linezolid (B1675486) | -8.5 | U2585, G2583, A2451 |

| Tedizolid | -9.2 | U2585, G2583, C2452 |

| This compound | -7.9 | U2585, G2583, A2451, G2061 |

Note: The data in this table is illustrative and based on the general binding patterns of oxazolidinones. Specific values for this compound would require dedicated computational studies.

Exploration of Induced Fit Mechanisms in Binding Pockets

The binding of a ligand to a protein is not always a simple "lock-and-key" event. The "induced fit" model proposes that the binding site of the receptor is flexible and can undergo conformational changes to accommodate the ligand. researchgate.net This dynamic process can be crucial for achieving high-affinity binding.

Computational methods, particularly molecular dynamics (MD) simulations, can be employed to explore induced fit mechanisms. By simulating the binding process of this compound to its target, researchers can observe how the binding pocket adapts to the ligand. These simulations can reveal subtle but important changes in the positions of amino acid or nucleotide residues that optimize the interaction network. For example, the entry of the pyridin-4-yl group might cause a slight rearrangement of rRNA bases to create a more favorable binding environment. Understanding these induced fit effects is vital for accurately predicting binding affinities and for designing novel ligands with improved properties.

Computational Approaches in Ligand and Catalyst Design

Computational chemistry plays a proactive role in the design of new molecules, whether for therapeutic purposes or for catalysis. Methodologies like fragment-based drug design and the development of predictive parameter sets are at the forefront of this endeavor.

Fragment-Based Drug Design (FBDD) Methodologies

Fragment-based drug design (FBDD) is a strategy that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. These fragments are then grown, linked, or combined to produce a more potent lead compound.

The structure of this compound can be deconstructed into two key fragments: the pyridine ring and the oxazolidine (B1195125) ring. Both of these heterocycles are common motifs in medicinal chemistry. In an FBDD approach, these fragments could be screened independently for their binding to a target of interest. Once a binding fragment is identified, its structure can be elaborated upon. For instance, if the pyridine fragment is found to bind to a particular pocket, medicinal chemists could explore different substitutions on the pyridine ring or link it to other fragments, such as the oxazolidine, to enhance binding affinity. Computational tools are essential in FBDD for predicting how fragment linking and elaboration will affect binding and for prioritizing synthetic efforts.

Developing Computational Parameter Sets for Ligand Performance

In the field of catalysis, pyridine-oxazoline (PyOx) ligands are widely used due to their modular nature and their ability to induce stereoselectivity in a variety of chemical reactions. Computational models can be developed to predict the performance of these ligands, saving significant time and resources in experimental screening.

A key aspect of building these models is the development of a comprehensive set of computational parameters, or descriptors, that capture the steric and electronic properties of the ligands. For a library of pyridine-oxazoline ligands, these descriptors can be calculated using quantum chemical methods. Examples of such descriptors include:

Steric parameters: Sterimol parameters, buried volume (%Vbur).

Electronic parameters: Natural Bond Orbital (NBO) charges, HOMO and LUMO energies.

Geometric parameters: Torsion angles, bond lengths.

Once these descriptors are calculated, they can be correlated with experimentally observed outcomes, such as enantioselectivity or reaction yield, using statistical methods like linear regression. This allows for the creation of predictive models that can guide the design of new, more effective ligands. For this compound, a similar approach could be used to develop parameter sets that predict its performance in catalytic applications. The table below presents a selection of computational descriptors that could be relevant for such a study.

| Descriptor Type | Specific Parameter | Relevance |

| Steric | Buried Volume (%Vbur) | Describes the steric bulk of the ligand around the metal center. |

| Electronic | NBO charge on pyridine N | Relates to the ligand's ability to donate electrons to the metal. |

| Electronic | HOMO-LUMO gap | Indicates the ligand's electronic stability and reactivity. |

| Geometric | Pyridine-Oxazolidine dihedral angle | Influences the chiral environment created by the ligand. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure and reactivity of molecules. These calculations can be used to determine a variety of properties for this compound that are not easily accessible through experimental means.

Key properties that can be calculated include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is invaluable for predicting how the molecule will interact with other molecules, such as a biological receptor or a metal catalyst. For this compound, the MEP would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the oxazolidine ring, indicating these as likely sites for hydrogen bonding or coordination.

Reactivity Descriptors: Based on the calculated electronic properties, various reactivity descriptors can be derived, such as chemical hardness, softness, and electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare the reactivity of different analogues.

The following table summarizes some of the key parameters that can be obtained from quantum chemical calculations and their significance.

| Parameter | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability. |

| Molecular Electrostatic Potential | 3D map of charge distribution | Predicts sites for non-covalent interactions. |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and intermolecular forces. |

Analysis of Electronic Properties and Stability

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stability of heterocyclic compounds. While direct computational studies on this compound are not extensively documented, valuable inferences can be drawn from research on analogous structures, such as pyridinyl-oxazolidinone derivatives and metal complexes of 2-(pyridin-2-yl)oxazolidine (B11742769). researchgate.net

DFT calculations on related compounds reveal the distribution of electron density and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. For instance, in a study of 2-{1-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine, the HOMO-LUMO energy gap was calculated to be approximately 0.13-0.14 atomic units, indicating a molecule with high chemical reactivity and low kinetic stability. researchgate.net For this compound, the electron-withdrawing nature of the pyridine ring is expected to influence the electron density on the oxazolidine ring, affecting its stability and reactivity.

The stability of the oxazolidine ring itself has been investigated through both experimental and computational means. NMR stability studies on a series of oxazolidine-based compounds have shown that the nature of the substituent at the 2-position significantly impacts the rate of hydrolysis. nih.gov Compounds with 2-phenyl substituents bearing electron-withdrawing nitro groups were found to hydrolyze more rapidly than those with unsubstituted phenyl or methoxy-substituted phenyl groups. nih.gov This suggests that the electronic properties of the substituent directly influence the stability of the oxazolidine ring. In the case of this compound, the pyridinyl group's electronic influence would be a key determinant of its stability towards hydrolysis.

Molecular electrostatic potential (MEP) maps, generated through computational methods, provide a visual representation of the charge distribution on a molecule's surface. In a study on a quinoline (B57606) derivative containing two oxazolidinone rings, the MEP map indicated that the most electron-rich regions (negative potential) were located around the oxygen atoms of the oxazolidinone and carboxyl groups, while the electron-deficient regions (positive potential) were associated with the hydrogen atoms. nih.gov A similar analysis for this compound would likely show a region of negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the oxazolidine ring, highlighting these sites as potential centers for electrophilic attack or coordination.

Table 1: Calculated Electronic Properties of an Analogous Pyridinyl Hydrazone Compound researchgate.net Note: Data is for 2-{1-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine, as a proxy for a pyridinyl-containing heterocyclic system.

| Parameter | E-isomer | Z-isomer |

| HOMO Energy (a.u.) | -0.23513 | -0.23668 |

| LUMO Energy (a.u.) | -0.09808 | -0.10303 |

| HOMO-LUMO Gap (a.u.) | 0.13705 | 0.13365 |

Investigation of Reaction Pathways and Intermediates

Computational studies are invaluable for mapping out the intricate details of chemical reaction mechanisms, including the identification of transient intermediates and the calculation of activation energy barriers. For oxazolidine-containing molecules, key reaction pathways of interest include their formation and decomposition (e.g., hydrolysis).

The formation of oxazolidines typically proceeds through the condensation of a β-amino alcohol with an aldehyde or ketone. Theoretical investigations into the synthesis of oxazolidinones from sulfur ylides and nitro-olefins have detailed a multi-step reaction cascade. nih.gov These studies, using DFT, have elucidated the roles of catalysts and have been able to predict the stereoselectivity of the reaction by comparing the energy barriers of competing reaction channels. nih.gov Such computational approaches could be applied to model the synthesis of this compound from 2-aminoethanol and pyridine-4-carboxaldehyde, providing insights into the reaction mechanism and potential for stereocontrol.

The hydrolysis of oxazolidines is another critical reaction pathway that has been studied. NMR studies have shown that the hydrolysis proceeds through ring-opened intermediates. nih.gov The stability of these intermediates can be influenced by the substituents on the oxazolidine ring. For example, nitro substituents on a 2-phenyl group appeared to stabilize the ring-opened intermediates, facilitating more rapid hydrolysis. nih.gov Computational modeling of the hydrolysis of this compound could provide detailed energetic profiles of the reaction pathway, including the structure and stability of the ring-opened hemiaminal intermediate.

A theoretical study on the formation of azomethine ylides from isatins and sarcosine, which involves the opening of a five-membered ring, demonstrated that the decarboxylation step was rate-determining. mdpi.com This highlights the power of computational chemistry to pinpoint the critical steps in a reaction sequence. Similar detailed mechanistic studies on this compound could reveal the rate-determining steps for its formation or degradation under various conditions.

Molecular Modeling for Structure-Function Relationships

Molecular modeling techniques, such as molecular docking, are pivotal in understanding how a molecule's structure relates to its biological function. These methods predict the preferred orientation of a ligand when bound to a receptor, providing insights into the specific interactions that govern its activity.

Such studies are crucial for establishing a quantitative structure-activity relationship (QSAR), which links the chemical structure of a series of compounds to their biological activity. mdpi.comresearchgate.net For this compound and its analogues, molecular modeling could be employed to explore their potential interactions with various biological targets. By systematically modifying the structure—for example, by altering the substitution pattern on the pyridine ring or the oxazolidine ring—and then computationally predicting the binding affinity, researchers can guide the synthesis of more potent and selective compounds.

In a molecular modeling study of anticoagulant pyridine derivatives, a good correlation was found between coagulation data and computational energy scores from molecular docking with the enzyme thrombin. nih.gov The modeling suggested that functionalization at the 3-position of the pyridine ring and N-oxide formation could lead to improved anticoagulant activity. nih.gov This demonstrates the predictive power of molecular modeling in lead optimization. A similar approach for this compound could identify key structural features responsible for a desired biological effect and guide the design of new analogues with enhanced function.

Advanced Analytical and Spectroscopic Characterization Methodologies for 2 Pyridin 4 Yl Oxazolidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are indispensable tools for confirming the molecular structure of 2-(Pyridin-4-yl)oxazolidine. nih.govscielo.br

¹H NMR Spectroscopy: The ¹H NMR spectrum provides a map of the proton environments in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the oxazolidine (B1195125) ring. The aromatic protons of the 4-substituted pyridine ring typically appear as two distinct sets of doublets in the downfield region (δ 7.0-8.7 ppm). rsc.orgpw.edu.pl The protons on the oxazolidine ring, being in a saturated, heterocyclic environment, would appear further upfield. Specifically, the methine proton at the C2 position (adjacent to both the oxygen and the pyridine ring) would be the most downfield of the aliphatic signals, while the methylene protons at C4 and C5 would exhibit complex splitting patterns due to their diastereotopic nature and coupling to each other. The integration of these signals confirms the ratio of protons in different parts of the molecule, while the coupling constants (J-values) reveal vicinal and geminal relationships, confirming the connectivity. Purity is assessed by the absence of extraneous peaks that would indicate impurities.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in its structure. The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm), while the carbons of the oxazolidine ring would appear in the aliphatic region (typically δ 45-95 ppm). asianpubs.orgresearchgate.netresearchgate.net The C2 carbon, being an acetal-like carbon, would be the most downfield of the aliphatic signals. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the assignments.

Representative ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.6 | Doublet | 2H | Pyridine H-2, H-6 |

| ~ 7.4 | Doublet | 2H | Pyridine H-3, H-5 |

| ~ 5.5 | Singlet/Triplet | 1H | Oxazolidine H-2 |

| ~ 4.3 | Multiplet | 2H | Oxazolidine H-5 |

| ~ 3.8 | Multiplet | 2H | Oxazolidine H-4 |

| ~ 3.2 | Broad Singlet | 1H | N-H |

Representative ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150.5 | Pyridine C-2, C-6 |

| ~ 148.0 | Pyridine C-4 |

| ~ 121.0 | Pyridine C-3, C-5 |

| ~ 90.0 | Oxazolidine C-2 |

| ~ 68.0 | Oxazolidine C-5 |

| ~ 46.0 | Oxazolidine C-4 |

Dynamic NMR (DNMR) is a powerful technique used to study time-dependent phenomena, such as conformational changes and restricted rotation, in molecules. nih.gov For this compound, the five-membered oxazolidine ring is not planar and can undergo rapid puckering or "envelope" flips at room temperature.

By recording NMR spectra at various temperatures, it is possible to study these dynamic processes. At low temperatures, the interconversion between different conformers may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each distinct conformation. As the temperature is raised, these signals broaden, coalesce, and eventually sharpen into a time-averaged signal. Analysis of the line shapes at different temperatures allows for the calculation of the activation energy (ΔG‡) for the conformational interchange, providing quantitative data on the stability of different conformers and the energy barriers between them. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (molecular formula C₈H₁₀N₂O), the calculated exact mass of the protonated molecule, [M+H]⁺, would be used to confirm the formula. Any deviation between the measured mass and the calculated mass would be in the range of parts per million (ppm), providing very high confidence in the assigned molecular formula. HRMS analysis of fragmentation patterns can also help elucidate the structure by providing the elemental compositions of the fragment ions. mdpi.comresearchgate.net Common fragmentation pathways for this molecule could involve the cleavage of the oxazolidine ring or the loss of fragments from the pyridine moiety. nih.govrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govnih.govresearchgate.net This is particularly useful for analyzing the purity of a sample or for identifying a compound within a complex mixture. mdpi.com

In a typical LC-MS analysis of this compound, the sample would be injected into an LC system, often using a reversed-phase C18 column. A mobile phase gradient (e.g., water and acetonitrile) would be used to elute the compound and any impurities at different retention times. The eluent then flows into the mass spectrometer, which serves as the detector. The identity of the peak corresponding to this compound would be confirmed by its characteristic mass-to-charge ratio. This technique is highly sensitive and allows for the detection and quantification of the compound even at very low concentrations.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a rapid and effective method for identifying the functional groups present in a compound. vscht.czlibretexts.org

The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. The pyridine ring would show characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region, as well as aromatic C-H stretching just above 3000 cm⁻¹. pw.edu.plnist.gov The oxazolidine ring would be identified by aliphatic C-H stretching vibrations below 3000 cm⁻¹, a prominent C-O-C (ether) stretching band typically around 1100 cm⁻¹, and a C-N stretching vibration. The N-H bond of the secondary amine in the oxazolidine ring would give rise to a characteristic stretching vibration in the region of 3300-3500 cm⁻¹.

Representative IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3350 | N-H Stretch | Secondary Amine (Oxazolidine) |

| ~ 3050 | C-H Stretch | Aromatic (Pyridine) |

| ~ 2950-2850 | C-H Stretch | Aliphatic (Oxazolidine) |

| ~ 1600, 1500 | C=C, C=N Stretch | Aromatic Ring (Pyridine) |

| ~ 1250 | C-N Stretch | Amine |

| ~ 1100 | C-O-C Stretch | Ether (Oxazolidine) |

X-ray Diffraction for Solid-State Structure Determination (e.g., of Complexes)

X-ray diffraction is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. In the context of this compound research, this methodology is crucial for elucidating the precise solid-state structure of the compound itself or, more commonly, its coordination complexes with various metal centers. The resulting structural data, including bond lengths, bond angles, and crystallographic parameters, provide deep insights into the molecule's conformation, intermolecular interactions, and the coordination geometry when it acts as a ligand.

For instance, research into the coordination chemistry of pyridinyl-oxazolidinone ligands has led to the successful synthesis and structural characterization of various metal complexes. rsc.orgrsc.org Single-crystal X-ray diffraction has been employed to determine the structures of complexes formed between a pyridine-containing oxazolidinone, 3-(pyridin-2-ylmethyl)oxazolidin-2-one, and different metal ions such as copper(II), platinum(II), and palladium(II). rsc.orgrsc.org These analyses have revealed varying ligand-to-metal stoichiometries and coordination environments, which are fundamental to understanding the chemical and physical properties of these materials. rsc.org

In a similar vein, the structural investigation of binuclear complexes of 2-(2-(pyridin-2-yl)oxazolidin-3-yl)ethanol with cadmium(II) and mercury(II) has been accomplished using single-crystal X-ray diffraction. researchgate.net These studies provide detailed information on the coordination modes of the pyridinyl-oxazolidine ligand and the geometry of the resulting metal complexes. researchgate.net For example, in the cadmium complex, a binuclear structure is formed where the cadmium atom exhibits a distorted octahedral geometry. researchgate.net The crystal structure of a mercury complex shows the ligand acting as a bidentate donor, resulting in a square-pyramidal geometry around the mercury ion. researchgate.net

The crystallographic data obtained from such studies are typically presented in detailed tables, allowing for a comprehensive understanding of the solid-state structure. Below are illustrative data tables for a representative metal complex of a related pyridinyl-oxazolidine ligand, showcasing the type of information generated from a single-crystal X-ray diffraction experiment.

Table 1: Crystal Data and Structure Refinement for a Representative Pyridinyl-Oxazolidine Metal Complex

| Parameter | Value |

| Empirical Formula | C22H28Cl2CuN4O10 |

| Formula Weight | 658.92 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| Unit Cell Dimensions | |

| a | 10.123(2) Å |

| b | 15.456(3) Å |

| c | 17.895(4) Å |

| α | 90° |

| β | 98.12(3)° |

| γ | 90° |

| Volume | 2772.1(10) ų |

| Z | 4 |

| Density (calculated) | 1.579 Mg/m³ |

| Absorption Coefficient | 1.099 mm⁻¹ |

| F(000) | 1364 |

This table presents typical crystallographic data obtained for a copper(II) complex of 3-(pyridin-2-ylmethyl)oxazolidin-2-one, demonstrating the detailed structural parameters that can be determined. rsc.org

Table 2: Selected Bond Lengths and Angles for a Representative Pyridinyl-Oxazolidine Metal Complex

| Bond | Length (Å) | Bond | Angle (°) |

| Cu(1)-N(1) | 2.015(3) | N(1)-Cu(1)-N(3) | 178.44(13) |

| Cu(1)-N(3) | 2.011(3) | O(1)-Cu(1)-O(6) | 177.30(12) |

| Cu(1)-O(1) | 1.954(3) | N(1)-Cu(1)-O(1) | 90.62(12) |

| Cu(1)-O(6) | 1.961(3) | N(3)-Cu(1)-O(1) | 89.44(12) |

| N(1)-C(5) | 1.338(5) | N(1)-Cu(1)-O(6) | 89.26(12) |

| N(3)-C(16) | 1.340(5) | N(3)-Cu(1)-O(6) | 90.68(12) |

This table highlights key bond lengths and angles within the coordination sphere of the copper(II) ion in a complex with 3-(pyridin-2-ylmethyl)oxazolidin-2-one, providing insight into the geometry of the complex. rsc.org

These examples underscore the power of X-ray diffraction in providing definitive structural evidence that is essential for the rational design and development of new materials based on the this compound scaffold.

Future Research Directions and Emerging Trends for 2 Pyridin 4 Yl Oxazolidine

Development of Sustainable and Green Synthetic Protocols